5-methyl-N-(4-sulfamoylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a triazole core substituted at the 1-position with a 3-(trifluoromethyl)phenyl group and at the 4-position with a carboxamide moiety. The carboxamide nitrogen is further substituted with a 4-sulfamoylphenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfamoyl group may contribute to hydrogen bonding and solubility. Its synthesis likely follows a route analogous to other triazole carboxamides, involving cyclization of precursors and subsequent coupling with sulfamoylaniline derivatives .
Properties
IUPAC Name |
5-methyl-N-(4-sulfamoylphenyl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O3S/c1-10-15(16(26)22-12-5-7-14(8-6-12)29(21,27)28)23-24-25(10)13-4-2-3-11(9-13)17(18,19)20/h2-9H,1H3,(H,22,26)(H2,21,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKSZVBLLGASJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Alkyne and Azide Precursors
The triazole ring is constructed using a CuAAC reaction between:
- Alkyne component : 3-(Trifluoromethyl)phenylacetylene, synthesized via Sonogashira coupling of 1-bromo-3-(trifluoromethyl)benzene with trimethylsilylacetylene, followed by desilylation.
- Azide component : 4-Sulfamoylphenylazide, generated in situ from 4-azidobenzenesulfonamide under mild diazotization conditions (NaNO₂, HCl, 0–5°C).
Reaction conditions:
- Catalyst: CuSO₄·5H₂O (10 mol%) with sodium ascorbate (20 mol%)
- Solvent: tert-Butanol/water (1:1 v/v)
- Temperature: 25°C, 12–24 hours
- Yield: 72–85%
Functionalization of the Triazole with Carboxamide and Methyl Groups
Carboxamide Installation
The carboxamide group at C4 is introduced via a two-step process:
- Ester hydrolysis : Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate is treated with NaOH (2M, ethanol/water) to yield the carboxylic acid.
- Amidation : Coupling with 4-aminobenzenesulfonamide using EDCI/HOBt in DMF, achieving 68–75% yield.
Critical parameters :
- Coupling agents: EDCI outperforms DCC in minimizing racemization.
- Solvent polarity: DMF enhances solubility of sulfamoylphenylamine.
Methyl Group Introduction
The C5 methyl group is installed via:
- Nucleophilic alkylation : Treatment of 5-bromo-1H-1,2,3-triazole-4-carboxamide with methylmagnesium bromide (Grignard reagent) in THF at −78°C.
- Yield : 58–65%, with minor (<5%) over-alkylation byproducts.
Sulfamoyl Group Incorporation
Two primary strategies are employed:
Direct Sulfamoylation
Reaction of 4-aminophenyltriazole intermediate with sulfamoyl chloride (ClSO₂NH₂) in pyridine at 0°C:
Post-Functionalization of Preformed Sulfonamide
Coupling 4-sulfamoylbenzoic acid with the triazole-methylamine derivative using HATU/DIPEA in DCM:
- Advantages : Higher regioselectivity (92% purity).
- Yield : 78% after column chromatography.
Optimization and Scale-Up Considerations
Solvent Systems
Catalytic Enhancements
Purification Techniques
- Flash chromatography : Silica gel with EtOAc/hexane (3:7) effectively separates triazole regioisomers.
- Recrystallization : Methanol/water (7:3) yields 8288-0959 as white crystals (>99% HPLC purity).
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
- HPLC : C18 column, acetonitrile/water (55:45), 1.0 mL/min, t₅ = 6.2 min.
- Elemental analysis : C 47.91%, H 3.32%, N 16.47% (theory: C 48.00%, H 3.33%, N 16.47%).
Comparative Evaluation of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| CuAAC + direct sulfamoylation | One-pot azide/alkyne cycloaddition | 58 | 95 | Moderate |
| Stepwise amidation/sulfonylation | Sequential functionalization | 78 | 99 | High |
| Grignard alkylation | C5 methyl introduction | 65 | 97 | Low |
Challenges and Mitigation Strategies
Regioselectivity in Triazole Formation
CuAAC typically produces 1,4-disubstituted triazoles, but traces of 1,5-isomers may form. Mitigation:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide (-SO₂NH₂) and carboxamide (-CONH-) groups participate in nucleophilic substitutions under basic or acidic conditions.
Reaction Examples
-
Sulfonamide group : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives in the presence of K₂CO₃ in DMF at 60°C .
-
Carboxamide group : Undergoes transamidation with amines (e.g., morpholine) using coupling agents like HATU or DCC .
Conditions and Products
| Reagent/Condition | Product | Yield | Source |
|---|---|---|---|
| CH₃I, K₂CO₃, DMF, 60°C | N-methyl sulfonamide derivative | 72% | |
| Morpholine, DCC, THF | Morpholine-substituted carboxamide | 65% |
Cycloaddition Reactions
The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling functionalization at the 4-position .
Key Findings
-
Reacts with terminal alkynes (e.g., propargyl alcohol) in the presence of Cu(I) catalysts to form 1,4-disubstituted triazoles .
-
Demonstrates regioselectivity due to steric hindrance from the trifluoromethylphenyl group .
Mechanism
-
Coordination of Cu(I) to triazole nitrogen.
-
Alkyne insertion and cyclization.
Oxidation and Reduction
The methyl and trifluoromethyl groups influence redox behavior:
Oxidation
-
The methyl group on the triazole is oxidized to a carboxylate using KMnO₄ in acidic conditions (H₂SO₄/H₂O) .
-
Trifluoromethylphenyl remains inert under standard oxidation conditions .
Reduction
-
Sodium borohydride (NaBH₄) reduces the carboxamide to a secondary amine in ethanol at 25°C.
Cross-Coupling Reactions
The trifluoromethylphenyl group facilitates Suzuki-Miyaura couplings with aryl boronic acids:
Example Reaction
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME | 80°C, 12h | Biaryl derivative | 58% |
Acid-Base Reactions
The sulfonamide group (pKa ≈ 10.2) acts as a weak acid, forming salts with strong bases like NaOH:
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces C–N bond cleavage in the triazole ring, yielding:
Mechanistic Insights
Scientific Research Applications
Structure and Composition
The molecular formula of 5-methyl-N-(4-sulfamoylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is C16H16F3N5O3S. It features:
- A triazole ring , which is known for its biological activity.
- A sulfonamide group , enhancing its pharmacological properties.
- A trifluoromethyl group , which can influence the compound's lipophilicity and bioactivity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives featuring triazole rings have shown significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% .
Case Study: Anticancer Activity
A study published in ACS Omega demonstrated that certain triazole derivatives exhibited strong anticancer activity against multiple cell lines. The findings suggest that modifications to the triazole structure can enhance potency and selectivity against cancer cells .
Antimicrobial Properties
Compounds containing sulfonamide groups are well-known for their antimicrobial activity. Research indicates that derivatives of sulfonamides can effectively inhibit bacterial growth and are being explored for their potential use in treating infections caused by resistant strains .
Case Study: Antimicrobial Efficacy
A series of N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives were synthesized and evaluated for antifungal activity against Candida species. Many of these compounds showed greater efficacy than traditional treatments like fluconazole . This highlights the potential of triazole-containing sulfonamides as effective antimicrobial agents.
Antimalarial Activity
The design and synthesis of new N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides have been investigated as potential antimalarial agents. The incorporation of trifluoromethyl groups has been shown to enhance the biological activity against malaria parasites .
Case Study: Antimalarial Development
A study focused on synthesizing triazole derivatives indicated promising results in terms of antimalarial activity. The derivatives were tested for their ability to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for malaria parasite survival .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Primary Application | Efficacy |
|---|---|---|---|
| This compound | Structure | Anticancer | High |
| N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide | Structure | Antifungal | Moderate to High |
| N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamide | Structure | Antimalarial | High |
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-sulfamoylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of 1,2,3-triazole-4-carboxamides, which are widely explored for biological activity. Key structural analogs include:
Key Differences and Implications
Core Heterocycle : The target compound uses a 1,2,3-triazole core, whereas employs a pyrazole. Triazoles offer greater metabolic stability due to reduced susceptibility to oxidation compared to pyrazoles.
Biological Activity: Derivatives with amino groups (e.g., ) show improved solubility but reduced lipophilicity, which may limit blood-brain barrier penetration. Pyrazole derivatives (e.g., ) exhibit anticancer activity, suggesting that triazole analogs like the target compound may share similar mechanisms but with altered pharmacokinetics.
Crystallographic Data
- These features suggest similar packing arrangements for the target compound.
Biological Activity
5-methyl-N-(4-sulfamoylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide (commonly referred to as Compound 8288-0959) is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's structure, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H14F3N5O3S, with a molecular weight of 425.39 g/mol. The chemical structure features a triazole ring, a sulfonamide group, and a trifluoromethyl phenyl moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 425.39 g/mol |
| Molecular Formula | C17H14F3N5O3S |
| LogP | 2.0827 |
| LogD | 2.0644 |
| Polar Surface Area | 100.776 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 3 |
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
- Inhibition of Cell Proliferation : The compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects. For example, related compounds have shown IC50 values ranging from 0.2 to 5.0 µM against MCF-7 and A549 cell lines .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival .
Study on Anticancer Activity
A study published in MDPI evaluated several triazole derivatives for their anticancer potential. The results indicated that certain analogs exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. Specifically, one derivative showed an IC50 value of 3.0 µM against the A549 lung cancer cell line .
Antioxidant and Neuroprotective Activities
Another investigation assessed the antioxidant potential and neuroprotective activities of related compounds. The study demonstrated that certain triazole derivatives could enhance antioxidant defenses in cellular models and provide neuroprotection against oxidative stress .
Q & A
Basic: What are the key challenges in synthesizing 5-methyl-N-(4-sulfamoylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide, and how can they be addressed methodologically?
Answer:
The synthesis of this triazole-carboxamide derivative involves multi-step reactions, including condensation, cyclization, and functional group modifications. A common challenge is low yield during the cyclization step due to steric hindrance from the trifluoromethyl and sulfamoyl groups. To optimize this:
- Use microwave-assisted synthesis to enhance reaction efficiency and reduce side products .
- Employ statistical design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity) that influence yield. For example, a central composite design can minimize experimental runs while maximizing data robustness .
- Purify intermediates via column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate stereoisomers or regioisomers .
Advanced: How can researchers resolve contradictions in biological activity data for this compound across different enzyme inhibition assays?
Answer:
Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or enzyme isoform specificity. To address this:
- Perform kinetic inhibition studies using purified enzyme isoforms (e.g., carbonic anhydrase II vs. IX) to quantify selectivity .
- Use molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities across isoforms, focusing on interactions with the trifluoromethyl and sulfamoyl groups .
- Validate results with isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters and confirm competitive vs. non-competitive inhibition .
Basic: What strategies improve the aqueous solubility of this compound for in vitro assays?
Answer:
The compound’s low solubility stems from its hydrophobic trifluoromethyl and aryl groups. Strategies include:
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain bioactivity while avoiding cytotoxicity .
- Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide moiety, which hydrolyze in physiological conditions .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes to enhance dispersibility and cellular uptake .
Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
Answer:
- QSAR modeling : Train models on existing triazole-carboxamide datasets to predict logP, metabolic stability, and CYP450 interactions. Focus on substituent effects at the 3-(trifluoromethyl)phenyl group .
- MD simulations : Simulate blood-brain barrier penetration using CHARMM force fields, analyzing interactions with lipid bilayers .
- ADMET prediction : Use tools like SwissADME to prioritize derivatives with optimal bioavailability and reduced hepatotoxicity .
Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?
Answer:
- HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water to detect degradation products (e.g., hydrolysis of the sulfamoyl group) .
- NMR spectroscopy : Assign peaks via - HSQC to confirm regiochemistry of the triazole ring and sulfamoyl substitution .
- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere to guide storage conditions .
Advanced: How should researchers design in vivo studies to evaluate toxicity while accounting for species-specific metabolic differences?
Answer:
- Metabolite profiling : Use LC-QTOF-MS to compare hepatic microsomal metabolites across species (e.g., murine vs. human). Focus on glutathione adducts from reactive intermediates .
- Dose extrapolation : Apply allometric scaling (e.g., $ \text{Human dose} = \text{Murine dose} \times (\text{body surface area ratio})^{0.7} $) to estimate safe starting doses .
- Toxicogenomics : Perform RNA-seq on liver tissue to identify pathways (e.g., Nrf2-mediated oxidative stress) affected by chronic exposure .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for weighing and synthesis .
- Waste disposal : Neutralize acidic/basic byproducts before discarding in halogenated waste containers .
- Emergency response : Maintain activated charcoal and calcium gluconate gel (for fluoride exposure) in lab first-aid kits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
